molecular formula C18H17N5O4S B2698565 3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448058-76-1

3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2698565
CAS No.: 1448058-76-1
M. Wt: 399.43
InChI Key: IIYKZAXKNOLSEL-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
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Biological Activity

The compound 3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews recent findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide derivatives that incorporate a pyridine and pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H20N4O4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

1. Androgen Receptor Modulation

Research indicates that compounds similar to this sulfonamide exhibit activity as selective androgen receptor modulators (SARMs). They show high affinity for androgen receptors and can act as antagonists in conditions such as prostate cancer, where androgen signaling is a key factor .

2. Anti-inflammatory Activity

The pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. In vitro studies have demonstrated that related compounds exhibit significant COX-2 inhibitory activity, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Androgen Receptor AntagonismHigh affinity and antagonistic effects in AR-dependent models
Anti-inflammatorySignificant COX-2 inhibition with low ulcerogenic effects
CytotoxicityPotential cytotoxic effects in cancer cell lines

Case Study 1: Prostate Cancer Treatment

A study demonstrated that compounds with similar structures to the target compound effectively inhibited the proliferation of prostate cancer cell lines. The mechanism was attributed to their ability to block androgen receptor signaling pathways, leading to reduced tumor growth in vivo .

Case Study 2: In Vivo Anti-inflammatory Efficacy

In a carrageenan-induced rat paw edema model, related pyrazole derivatives showed significant anti-inflammatory activity with minimal side effects on gastric mucosa. This suggests that the compound may be a promising candidate for developing safer anti-inflammatory medications .

Research Findings

Recent studies have focused on the synthesis and characterization of sulfonamide derivatives, including the target compound. The findings indicate:

  • Synthesis : The compound can be synthesized through multi-step reactions involving key intermediates derived from pyrazole and pyridine chemistry.
  • Biological Evaluation : Preliminary evaluations show promise in both anti-inflammatory and anticancer activities, warranting further investigation into its pharmacokinetics and toxicity profiles .

Properties

IUPAC Name

3-methyl-2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-16-12-13(5-6-17(16)27-18(22)24)28(25,26)20-9-11-23-10-7-15(21-23)14-4-2-3-8-19-14/h2-8,10,12,20H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYKZAXKNOLSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CC=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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